4-Methyl-3-(trifluoromethyl)benzamide
Overview
Description
4-Methyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 . It is used in various chemical reactions and has potential applications in pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a trifluoromethyl (-CF3) group and a methyl (-CH3) group attached to the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related trifluoromethyl-containing compounds have been used in various chemical reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, and refractive index are not provided in the search results.Scientific Research Applications
Synthesis in Polymer Research
4-Methyl-3-(trifluoromethyl)benzamide and its derivatives have been utilized in the synthesis of polymers. For example, polymers with trifluoromethyl pendent groups were prepared via nucleophilic nitro displacement reaction. These polymers were found to have high molecular weights and notable glass transition temperatures, demonstrating solubility in common organic solvents and the ability to form transparent films (Lee & Kim, 2002).
Material Science and Chemical Engineering
In material science, benzamide derivatives have been synthesized and characterized for their properties. For instance, organosoluble polyimides with a trifluoromethyl-substituted benzene in the side chain were created. These polyimides showed good solubility in strong organic solvents and possessed high thermal stability, making them potentially useful for various engineering applications (Liu et al., 2002).
Pharmacology and Drug Development
In pharmacology, derivatives of this compound have been explored for their potential in drug development. For example, a study on the metabolism of Flumatinib, a tyrosine kinase inhibitor, identified various metabolites of this compound in chronic myelogenous leukemia patients. This research is crucial for understanding the drug's metabolic pathways and optimizing its therapeutic efficacy (Gong et al., 2010).
Antimicrobial and Antiviral Research
Benzamide derivatives have also been investigated for their antimicrobial and antiviral properties. Studies have shown that certain benzamide compounds exhibit significant activity against various microorganisms and viruses, making them potential candidates for the development of new antimicrobial and antiviral agents (Limban et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, 4-(Trifluoromethyl)benzamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in well-ventilated areas .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like phosphatidylinositol-3-kinase (pi3k) and bromodomain-containing protein 4 (BRD4) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to have effects on cell proliferation and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-(trifluoromethyl)benzamide. For instance, the compound should be used in a well-ventilated area . .
Biochemical Analysis
Biochemical Properties
These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Cellular Effects
A related compound exhibited significant inhibitory activity against a certain enzyme and a potent neuroprotective effect against induced cell death .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
The metabolism of related compounds often occurs through ring demethoxylation or mono O-demethylation and N-dealkylation
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCRNVRCVJVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286433 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-00-5 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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